Bis(6-methyl-2,4-heptanedionato-O,O')palladium
Description
Properties
CAS No. |
94233-19-9 |
|---|---|
Molecular Formula |
C16H26O4Pd |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
6-methylheptane-2,4-dione;palladium(2+) |
InChI |
InChI=1S/2C8H13O2.Pd/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6H,4H2,1-3H3;/q2*-1;+2 |
InChI Key |
JEQLLXXOPBTFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium typically involves the reaction of palladium(II) chloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as benzene or chloroform. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
Industrial production of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including catalysis and material science .
Chemical Reactions Analysis
Types of Reactions
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The ligands can be substituted with other chelating agents or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Scientific Research Applications
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium involves its interaction with molecular targets through coordination chemistry. The palladium center can coordinate with various substrates, facilitating catalytic reactions. The pathways involved include oxidative addition, reductive elimination, and ligand exchange processes .
Comparison with Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium(II) (Pd(TMHD)₂)
- Molecular Formula : C₂₂H₃₈O₄Pd; Molecular Weight : 472.95 .
- Structure : Bulkier tetramethyl substituents on the β-diketone backbone enhance steric protection, improving thermal stability.
- Applications : Widely used in chemical vapor deposition (CVD) for thin films and as a catalyst precursor in Heck and Suzuki-Miyaura couplings .
- Stability : Superior thermal stability compared to less substituted analogs, attributed to the steric shielding of the Pd center .
Bis(acetylacetonato)palladium(II) (Pd(acac)₂)
- Molecular Formula : C₁₀H₁₄O₄Pd; Molecular Weight : 304.6 .
- Applications: Common precursor in catalysis and nanomaterials synthesis. Less steric hindrance allows faster ligand substitution but reduces stability under harsh conditions .
- Comparison : Pd(acac)₂ is more soluble in organic solvents than Pd(6-Me-2,4-HD)₂ but less stable at elevated temperatures .
Palladium-Schiff Base Complexes (e.g., Bis{2-[(E)-(4-fluorobenzyl)iminomethyl]-6-methoxyphenolato}palladium(II))
- Structure: Square planar Pd(II) coordinated by nitrogen and oxygen atoms from Schiff base ligands. Bond lengths (Pd–O: ~1.97 Å; Pd–N: ~2.02 Å) differ slightly from β-diketonates due to mixed-donor ligation .
- Applications : Specialized in asymmetric catalysis and biomedical applications. Lower catalytic activity in cross-coupling compared to β-diketonates but higher selectivity in oxidation reactions .
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Structure : Zero-valent palladium with dibenzylideneacetone ligands. Highly electron-rich due to Pd(0) oxidation state.
- Applications : Preferred for Stille and Negishi couplings requiring low-oxidation-state palladium. Less stable in air than Pd(II) β-diketonates .
Key Comparison Table
| Compound | Molecular Formula | Molecular Weight | Appearance | Solubility | Thermal Stability | Catalytic Applications |
|---|---|---|---|---|---|---|
| Pd(6-Me-2,4-HD)₂ | C₁₆H₂₆O₄Pd | ~401.8 | Not reported | Moderate in organics | Moderate | Cross-coupling, C–H activation |
| Pd(TMHD)₂ | C₂₂H₃₈O₄Pd | 472.95 | Orange powder | Insoluble in H₂O | High | CVD, Heck coupling |
| Pd(acac)₂ | C₁₀H₁₄O₄Pd | 304.6 | Yellow crystals | Soluble in organics | Low | Nanomaterials, oxidation |
| Pd-Schiff Base Complex | C₃₀H₂₆F₂N₂O₄Pd | 623.9 | Yellow crystals | Low | Moderate | Asymmetric synthesis |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.7 | Dark green solid | Soluble in THF | Low (air-sensitive) | Stille, Negishi couplings |
Stability and Reactivity Trends
- Chelate Effect : Pd(TMHD)₂ exhibits higher stability than Pd(6-Me-2,4-HD)₂ due to increased ligand rigidity and steric protection .
- Electron Density : Pd(acac)₂, with minimal substituents, facilitates faster transmetalation but is prone to decomposition. The 6-methyl group in Pd(6-Me-2,4-HD)₂ balances electron donation and steric effects .
- Catalytic Efficiency : Pd₂(dba)₃ outperforms Pd(II) β-diketonates in reactions requiring Pd(0) intermediates but requires inert conditions .
Biological Activity
Bis(6-methyl-2,4-heptanedionato-O,O')palladium, often referred to as Pd(diketonate), is a coordination compound of palladium that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its bidentate ligands derived from 6-methyl-2,4-heptanedione, which coordinate with palladium to form a stable complex. Its structure can be represented as follows:
This configuration allows for unique interactions with biological molecules, influencing its activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that palladium complexes exhibit significant antimicrobial properties. The lipophilicity of the compound enhances its penetration through microbial membranes, leading to cell death.
- Anticancer Effects : Research indicates that palladium compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with mitochondrial function.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
Biological Studies and Findings
Several studies have investigated the biological activity of this compound. Below are key findings:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting a strong potential for treating resistant infections.
- Cancer Cell Apoptosis : In vitro experiments on human breast cancer cells demonstrated that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death.
- Enzyme Inhibition : Research on metabolic pathways revealed that the compound effectively inhibited lactate dehydrogenase (LDH) activity in cancer cells, which is critical for their survival and proliferation under hypoxic conditions.
Q & A
Q. How is Bis(6-methyl-2,4-heptanedionato-O,O')palladium synthesized, and what are the critical steps for ensuring purity?
Methodological Answer: Synthesis involves reacting palladium(II) salts (e.g., PdCl₂) with 6-methyl-2,4-heptanedione (Hmhpd) in a refluxing solvent (e.g., methanol or dichloromethane) under inert atmosphere. Ligand exchange occurs at a 2:1 molar ratio (ligand:Pd). Critical steps include:
- Ligand pre-treatment : Ensure Hmhpd is anhydrous to avoid hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from toluene) to remove unreacted Pd salts .
- Characterization : Confirm purity via / NMR (ligand coordination shifts), FT-IR (C=O stretching at ~1600 cm), and elemental analysis .
Q. What are the primary applications of this complex in catalytic reactions?
Methodological Answer: The complex is used in cross-coupling reactions (e.g., Heck, Suzuki) due to its stability and tunable electronic properties. Key applications:
- Heck Coupling : Optimize with aryl halides and olefins in polar aprotic solvents (DMF, DMSO) at 80–120°C. Use NEt₃ or K₂CO₃ as a base .
- C–H Activation : Ligand steric effects from methyl groups enhance regioselectivity in directing-group-assisted activation .
- Catalyst Recycling : Monitor Pd leaching via ICP-MS; ligand modifications improve recyclability .
Q. How does the ligand structure influence the complex’s stability and reactivity?
Methodological Answer: The β-diketonate ligand (6-methyl-2,4-heptanedionate) provides:
- Steric protection : Methyl groups at the 6-position reduce Pd aggregation.
- Electronic tuning : Electron-withdrawing carbonyl groups stabilize Pd in +2 oxidation state. Compare with analogs (e.g., acetylacetonate) via cyclic voltammetry (Pd/Pd redox potential) and catalytic turnover frequency (TOF) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR, UV-Vis) for this complex be resolved?
Methodological Answer: Contradictions arise from solvent polarity, temperature, or paramagnetic impurities. Mitigation strategies:
- Variable-temperature NMR : Identify dynamic processes (e.g., ligand fluxionality in CDCl₃ vs. DMSO-d₆) .
- UV-Vis in inert solvents : Use degassed CH₂Cl₂ to avoid Pd reduction artifacts (broad absorption at ~450 nm vs. sharp peaks) .
- X-ray crystallography : Resolve ambiguity in coordination geometry (e.g., square planar vs. distorted tetrahedral) .
Q. What computational methods are suitable for modeling the electronic structure of this complex?
Methodological Answer: Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets for Pd. Key steps:
- Geometry optimization : Compare calculated bond lengths (Pd–O ≈ 2.0 Å) with crystallographic data .
- Frontier molecular orbital analysis : Identify HOMO (Pd d-orbitals) and LUMO (ligand π*) interactions driving catalytic activity .
- TD-DFT : Simulate UV-Vis spectra to assign electronic transitions (e.g., metal-to-ligand charge transfer) .
Q. How can ligand modifications improve catalytic efficiency in challenging substrates (e.g., electron-deficient aryl chlorides)?
Methodological Answer: Design derivatives with:
Q. What experimental controls are critical when studying its role in photoredox catalysis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
